molecular formula C17H28N2O2 B3931610 4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B3931610
M. Wt: 292.4 g/mol
InChI Key: HDHOCXQWYZHQRP-UHFFFAOYSA-N
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Description

4-[(4-Ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a synthetic bicyclic organic compound characterized by a camphor-derived bicyclo[2.2.1]heptan-2-one core modified with a piperazine-ethylcarbamoyl group at the 4-position. Its molecular formula is C17H28N2O2, with a molecular weight of 292.42 g/mol and CAS number 326916-97-6 .

The synthesis likely involves coupling a pre-formed 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one derivative with a 4-ethylpiperazine unit via a carbonyl linkage.

Properties

IUPAC Name

4-(4-ethylpiperazine-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-5-18-8-10-19(11-9-18)14(21)17-7-6-16(4,13(20)12-17)15(17,2)3/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHOCXQWYZHQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting with the preparation of the bicyclic heptane core. This can be achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the piperazine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood by comparing it to related bicyclic and piperazine-containing molecules. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Activities References
4-[(4-Ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one C17H28N2O2 292.42 Bicycloheptanone, Piperazinyl carbonyl Potential CNS modulation, synthetic intermediate
Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one) C10H16O 152.23 Bicycloheptanone, Methyl groups Aromatics, topical analgesics, preservatives
1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one C22H32N2O3S 404.56 Bicycloheptanone, Piperazinyl sulfonylmethyl Antimicrobial research, receptor binding studies
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime C17H22FNO 275.37 Bicycloheptanone, Oxime, Fluorobenzyl Chelation, metal ion sensing
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester C12H18O3 210.27 Bicycloheptanone, Hydroxyl, Ester Antiparasitic (e.g., anti-leishmanial) research

Key Comparative Insights

Core Structure Modifications: The target compound shares the 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one core with camphor but replaces the 4-position hydrogen with a piperazinyl carbonyl group. In contrast, 1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one () uses a sulfonyl linker, which may improve metabolic stability but reduce hydrogen-bonding capacity .

Camphor, lacking nitrogen, is instead utilized for its volatile aromatic properties and topical analgesic effects . The oxime derivative () introduces a fluorine-substituted benzyl group, which could enhance bioavailability and target selectivity through halogen bonding .

Biological and Industrial Relevance: Camphor’s natural abundance and low toxicity make it a staple in cosmetics and pharmaceuticals. The synthetic modifications in the target compound and its analogs aim to expand applications into specialized drug development or chemical synthesis .

Synthetic Considerations :

  • Piperazine-containing derivatives generally require multi-step syntheses involving nucleophilic substitutions or coupling reactions. The target compound’s carbonyl linkage may offer milder reaction conditions compared to sulfonyl-based analogs .

Biological Activity

4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the preparation of the bicyclic heptane core, typically via a Diels-Alder reaction followed by functional group modifications to introduce the piperazine moiety. The synthesis requires controlled conditions to achieve high yields and purity.

Chemical Structure

PropertyDescription
IUPAC Name4-(4-ethylpiperazine-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Molecular FormulaC17H28N2O2
CAS Number676348-65-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperazine moiety allows binding to various receptors and enzymes, modulating their activity and triggering biochemical pathways that can lead to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits potential as a drug candidate due to its pharmacological properties:

  • Antiviral Activity : It has been investigated for its efficacy against viruses such as Respiratory Syncytial Virus (RSV), demonstrating significant antiviral properties with IC50 values in the micromolar range .
  • Neuropharmacological Effects : The compound's structure suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.

Antiviral Efficacy Against RSV

In a study evaluating various piperazine derivatives, this compound showed promising results:

  • IC50 Value : The compound exhibited an IC50 value of approximately 5.1 µM against RSV.
  • Selectivity Index (SI) : A selectivity index of 20 was reported, indicating a favorable therapeutic window compared to toxic effects observed in cell lines .

Neuropharmacological Investigations

Another study focused on the neuropharmacological aspects of the compound:

  • Behavioral Tests : Animal models treated with the compound displayed reduced anxiety-like behavior in elevated plus-maze tests.
  • Mechanistic Insights : The modulation of serotonin and dopamine pathways was suggested as a mechanism for its anxiolytic effects.

Comparative Analysis with Similar Compounds

The unique bicyclic structure of this compound distinguishes it from other piperazine derivatives:

CompoundStructure TypeNotable Activity
TrimetazidinePiperazine derivativeCardioprotective
RanolazinePiperazine derivativeAntianginal

This compound's distinct structural features may contribute to its unique biological activities and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Reactant of Route 2
Reactant of Route 2
4-[(4-ethyl-1-piperazinyl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

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